2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups can be introduced through nucleophilic substitution or addition reactions, using suitable phenyl and hydroxy precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted imidazolidine derivatives
Scientific Research Applications
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy and phenyl groups can modulate its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide: Unique due to its specific combination of functional groups.
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an imidazolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c14-13(15,16)12(22,9-4-2-1-3-5-9)8-18-11(21)19-7-6-17-10(19)20/h1-5,22H,6-8H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDGFHLJFBOWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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